Ethyl 4,5-dihydroxy-2-nitrobenzoate
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Overview
Description
Ethyl 4,5-dihydroxy-2-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of two hydroxyl groups and one nitro group attached to a benzene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dihydroxy-2-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of ethyl 4,5-dihydroxybenzoate. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters. The use of catalysts, such as palladium on carbon (Pd/C), can further enhance the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dihydroxy-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Esterification: The hydroxyl groups can participate in esterification reactions to form different ester derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction: Ethyl 4,5-dihydroxy-2-aminobenzoate.
Esterification: Various ester derivatives depending on the alcohol used.
Substitution: Substituted nitrobenzoate derivatives.
Scientific Research Applications
Ethyl 4,5-dihydroxy-2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4,5-dihydroxy-2-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. The ester functional group can undergo hydrolysis, releasing the corresponding acid and alcohol.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-nitrobenzoate: Lacks the hydroxyl groups present in ethyl 4,5-dihydroxy-2-nitrobenzoate.
Ethyl 3,4-dihydroxybenzoate: Lacks the nitro group.
Ethyl 4,5-dihydroxybenzoate: Lacks the nitro group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and nitro groups on the benzene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
Molecular Formula |
C9H9NO6 |
---|---|
Molecular Weight |
227.17 g/mol |
IUPAC Name |
ethyl 4,5-dihydroxy-2-nitrobenzoate |
InChI |
InChI=1S/C9H9NO6/c1-2-16-9(13)5-3-7(11)8(12)4-6(5)10(14)15/h3-4,11-12H,2H2,1H3 |
InChI Key |
GNHVDYINBIESSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])O)O |
Origin of Product |
United States |
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